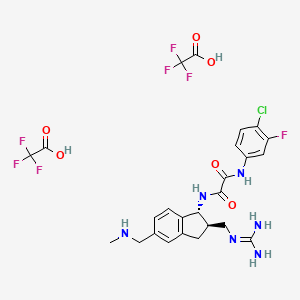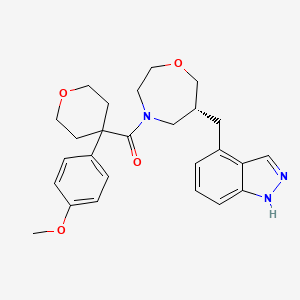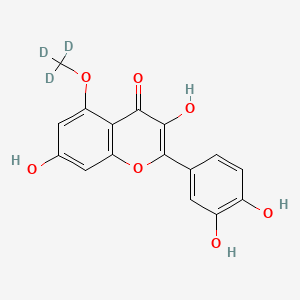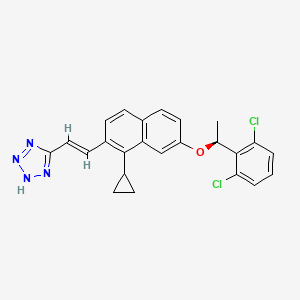
Dexpramipexole-d3 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexpramipexole-d3 (dihydrochloride) is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an investigational oral medicine primarily developed for its ability to lower blood and tissue eosinophils, which are white blood cells involved in inflammatory responses . This compound is being developed by Areteia Therapeutics and has shown promise in treating conditions such as eosinophilic asthma .
Méthodes De Préparation
The synthesis of dexpramipexole-d3 (dihydrochloride) involves several steps, starting with the preparation of the core structure, which is an amino-benzothiazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Deuterium Labeling: The deuterium atoms are incorporated into the molecule to form dexpramipexole-d3. This is usually achieved through hydrogen-deuterium exchange reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for dexpramipexole-d3 (dihydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dexpramipexole-d3 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The amino and benzothiazole groups can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dexpramipexole-d3 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying deuterium-labeled compounds.
Biology: The compound is used in biological studies to understand the role of eosinophils in various diseases.
Mécanisme D'action
The exact mechanism of action of dexpramipexole-d3 (dihydrochloride) is not fully understood. it is known to target and reduce the levels of mature eosinophils and basophils in the blood. This reduction is believed to occur through the inhibition of eosinophil maturation in the bone marrow . The compound’s effects on eosinophils make it a promising candidate for treating eosinophil-associated diseases .
Comparaison Avec Des Composés Similaires
Dexpramipexole-d3 (dihydrochloride) is unique compared to other similar compounds due to its specific targeting of eosinophils. Similar compounds include:
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist with similar applications as pramipexole.
Deutetrabenazine: A deuterium-labeled compound used to treat chorea associated with Huntington’s disease.
While these compounds share some structural similarities, dexpramipexole-d3’s unique ability to target eosinophils sets it apart and highlights its potential in treating eosinophil-associated conditions .
Propriétés
Formule moléculaire |
C10H19Cl2N3S |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3;; |
Clé InChI |
QMNWXHSYPXQFSK-IJHFPYGTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)





